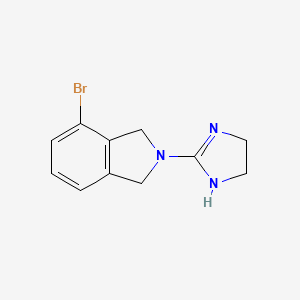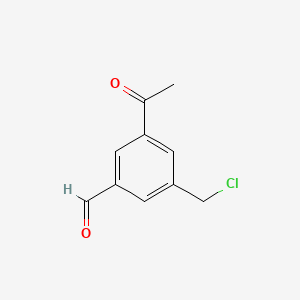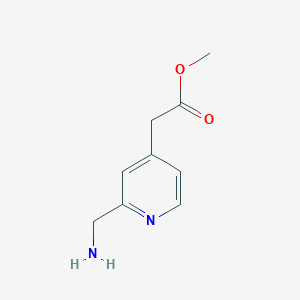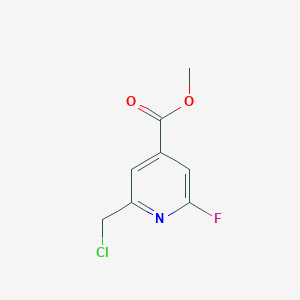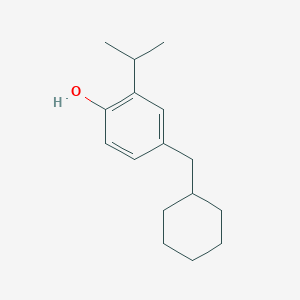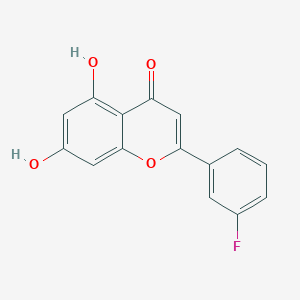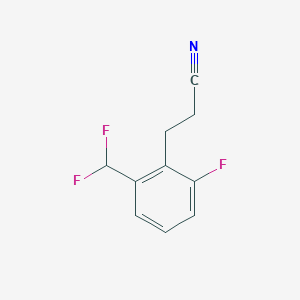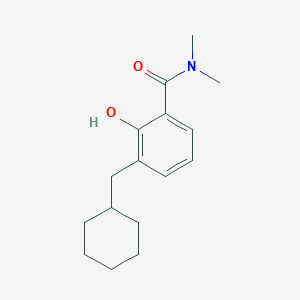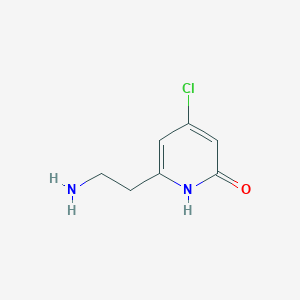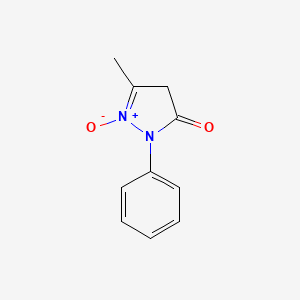
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Méthodes De Préparation
The synthesis of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine . The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The resulting product is then subjected to oxidation to form the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one can be compared with other similar compounds, such as:
3-methyl-1-phenyl-2-pyrazoline-5-one: This compound is also a pyrazole derivative with similar structural properties but different reactivity and applications.
1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Another pyrazole derivative with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific oxidation state and the presence of the oxido group, which imparts unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-8-7-10(13)11(12(8)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
XHAFWWKZDDIGRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](N(C(=O)C1)C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)
